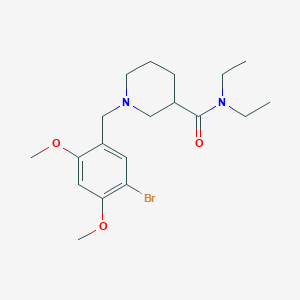![molecular formula C14H9N3O7 B4971602 5-nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B4971602.png)
5-nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid, also known as NBD, is a chemical compound that has gained significant attention in scientific research. This compound has been used in a variety of applications, including as a fluorescent probe, in the synthesis of other compounds, and as a tool in biochemical and physiological studies. In
科学的研究の応用
5-nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid has been widely used in scientific research as a fluorescent probe to study protein structure and function. It has been used to label proteins, peptides, and other biomolecules, allowing researchers to monitor their behavior in real-time. This compound has also been used in the synthesis of other compounds, including inhibitors of protein-protein interactions. In addition, this compound has been used in biochemical and physiological studies to investigate the mechanisms of action of various drugs and compounds.
作用機序
The mechanism of action of 5-nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid is based on its ability to fluoresce when excited by light. This fluorescence can be used to monitor the behavior of labeled biomolecules in real-time. This compound has also been shown to interact with certain proteins and enzymes, altering their activity and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with proteins and enzymes, altering their activity and function. This compound has also been shown to be toxic to certain cells and organisms, making it a potential tool for cancer treatment and other medical applications.
実験室実験の利点と制限
One of the main advantages of 5-nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid is its ability to label biomolecules in real-time, allowing researchers to monitor their behavior in real-time. This compound is also relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, this compound has some limitations, including its potential toxicity to certain cells and organisms and its limited solubility in aqueous solutions.
将来の方向性
There are many potential future directions for research on 5-nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid. One direction is the development of new synthesis methods that produce higher yields and higher quality this compound. Another direction is the investigation of the potential medical applications of this compound, including its use as a cancer treatment. Finally, researchers could explore the use of this compound in the development of new fluorescent probes and other tools for biochemical and physiological studies.
Conclusion:
In conclusion, this compound is a versatile and useful compound that has many potential applications in scientific research. Its ability to label biomolecules in real-time and its relative ease of synthesis make it a valuable tool for researchers in a variety of fields. With continued research, this compound could have even more applications in the future.
合成法
The synthesis of 5-nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid involves a series of reactions, including the nitration of 2-aminobenzoic acid, the reduction of the nitro group, and the acylation of the resulting amine. The final product is obtained by reacting the resulting amide with nitric acid. This synthesis method has been used in many studies and has been shown to produce high-quality this compound.
特性
IUPAC Name |
5-nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O7/c18-13(15-8-2-1-3-9(6-8)16(21)22)11-5-4-10(17(23)24)7-12(11)14(19)20/h1-7H,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRXQWROITWHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B4971537.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propanamide](/img/structure/B4971550.png)
![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971558.png)

![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4971570.png)
![3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4971578.png)
![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971594.png)
![(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)(phenyl)methanone](/img/structure/B4971597.png)
![methyl 4,5-dimethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4971609.png)
![1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol](/img/structure/B4971619.png)
![N-3-isoxazolyl-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4971622.png)
![N-[2,2,2-trichloro-1-({[(3-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4971623.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methylnicotinamide](/img/structure/B4971624.png)